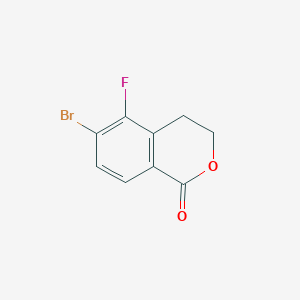
6-bromo-5-fluoroisochroman-1-one
Cat. No. B8621785
M. Wt: 245.04 g/mol
InChI Key: JPGWCQOPYUUADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09062070B2
Procedure details


A solution of 4-bromo-N-tert-butyl-3-fluoro-2-(2-hydroxyethyl)benzamide. (1.8 g, 5.7 mmol) and TsOH (1.3 g, 6.9 mmol) in toluene (100 mL)/THF (10 mL) was heated to reflux. After 1 h, TLC and LC/MS analysis indicated complete conversion. The solution was concentrated to dryness followed by dilution with Et2O (150 mL). The organic layer was washed with brine, dried over MgSO4, filtered and concentrated affording the title compound: LC-MS: m/z 246.92 (M+H)+.
Name
4-bromo-N-tert-butyl-3-fluoro-2-(2-hydroxyethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:5]([C:6](NC(C)(C)C)=[O:7])=[C:4]([CH2:15][CH2:16][OH:17])[C:3]=1[F:18].CC1C=CC(S(O)(=O)=O)=CC=1.C1COCC1>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([F:18])=[C:4]2[C:5](=[CH:13][CH:14]=1)[C:6](=[O:7])[O:17][CH2:16][CH2:15]2
|
Inputs


Step One
|
Name
|
4-bromo-N-tert-butyl-3-fluoro-2-(2-hydroxyethyl)benzamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C(=O)NC(C)(C)C)C=C1)CCO)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

